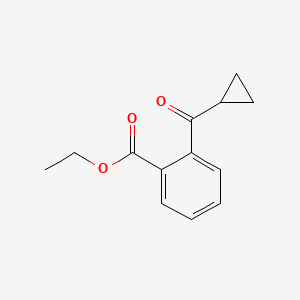

2-Carboethoxyphenyl cyclopropyl ketone

Vue d'ensemble

Description

2-Carboethoxyphenyl cyclopropyl ketone is a chemical compound with the formula C₁₃H₁₄O₃ . It is a colorless oil and is often used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-Carboethoxyphenyl cyclopropyl ketone is represented by the formula C₁₃H₁₄O₃ . The InChI code for this compound is 1S/C13H14O3/c1-2-16-13(15)11-6-4-3-5-10(11)12(14)9-7-8-9/h3-6,9H,2,7-8H2,1H3 .Chemical Reactions Analysis

Cyclopropyl ketones, such as 2-Carboethoxyphenyl cyclopropyl ketone, have been shown to undergo C–C activation cross-coupling reactions . These reactions typically involve the use of a catalyst and can result in the formation of 1,3-difunctionalized, ring-opened products .Physical And Chemical Properties Analysis

2-Carboethoxyphenyl cyclopropyl ketone has a molecular weight of 218.25 . It is a colorless oil and is often used for research and development purposes .Applications De Recherche Scientifique

Synthesis of γ-Alkyl Ketones

2-Carboethoxyphenyl cyclopropyl ketone: is utilized in the synthesis of γ-alkyl ketones through nickel-catalyzed cross-electrophile coupling with unactivated primary alkyl chlorides . This method balances reactivity and selectivity, which is crucial for the formation of complex molecules in pharmaceuticals and materials science.

Organic Synthesis Building Blocks

Due to its reactive cyclopropyl group, this compound serves as a versatile building block in organic synthesis . It can undergo various ring-opening reactions, enabling the creation of diverse molecular structures essential in drug development and chemical synthesis.

Photoredox Catalysis

In the realm of photoredox catalysis, 2-Carboethoxyphenyl cyclopropyl ketone can be involved in innovative synthetic pathways . This includes the generation of γ-functionalized ketones, which are challenging to synthesize due to their remote substitutions.

Ring-Opening Reactions

The compound’s structure allows for efficient ring-opening reactions, which are pivotal in synthesizing γ-hetarylketones . These reactions are significant in the development of new molecules with potential therapeutic applications.

Catalytic Formal [3+2] Cycloadditions

2-Carboethoxyphenyl cyclopropyl ketone: can participate in catalytic formal [3+2] cycloadditions . This process is valuable for creating five-membered rings, a common motif in natural products and pharmaceuticals.

Material Science Applications

The ketone functional group in 2-Carboethoxyphenyl cyclopropyl ketone is fundamental in material science . It can be used to modify polymers and create new materials with desired properties such as increased strength or improved thermal stability.

Mécanisme D'action

Target of Action

Cyclopropyl ketones, a class of compounds to which 2-carboethoxyphenyl cyclopropyl ketone belongs, are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .

Mode of Action

The mode of action of 2-Carboethoxyphenyl cyclopropyl ketone involves a process known as the Cloke-Wilson rearrangement . This rearrangement involves the ring-opening/recyclization of cyclopropyl ketones upon visible-light-induced photoredox catalysis . The reaction proceeds through a ring-opening and an interrupted recyclization by intramolecular nucleophilic attack with the in situ generated radical cation .

Biochemical Pathways

The compound is involved in the synthesis of oxy-bridged macrocyclic frameworks . These frameworks are formed through a new version of the Cloke-Wilson rearrangement, which is a ring-opening/recyclization process .

Pharmacokinetics

Cyclopropanes, a class of compounds to which 2-carboethoxyphenyl cyclopropyl ketone belongs, are often incorporated into drug candidates to improve their pharmacokinetic properties .

Action Environment

The cloke-wilson rearrangement, a process involved in the compound’s mode of action, occurs under mild reaction conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-(cyclopropanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)11-6-4-3-5-10(11)12(14)9-7-8-9/h3-6,9H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKHDRDYCXFGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642489 | |

| Record name | Ethyl 2-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboethoxyphenyl cyclopropyl ketone | |

CAS RN |

898789-89-4 | |

| Record name | Ethyl 2-(cyclopropylcarbonyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.